molecular formula C8H8ClNO4S B13521798 3-Chloro-4-methyl-5-sulfamoylbenzoic acid CAS No. 62971-72-6

3-Chloro-4-methyl-5-sulfamoylbenzoic acid

Cat. No.: B13521798
CAS No.: 62971-72-6
M. Wt: 249.67 g/mol
InChI Key: SCPFVKVGZDYEMY-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methyl group, and a sulfamoyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-5-sulfamoylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3-Chloro-4-methyl-5-sulfamoylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-4-methyl-5-sulfamoylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and sulfamoyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylbenzoic acid
  • 3-Chloro-4-methylbenzenesulfonamide
  • 4-Methyl-3-sulfamoylbenzoic acid

Uniqueness

3-Chloro-4-methyl-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

62971-72-6

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

3-chloro-4-methyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8ClNO4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

SCPFVKVGZDYEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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